2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride
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Overview
Description
2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO3 and a molecular weight of 193.63 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with acetic acid derivatives under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Oxopiperidin-4-yl)acetic acid hydrochloride include other piperidine derivatives such as:
- 2-(Piperidin-4-yl)acetamides
- 2,5-Disubstituted piperidines
- 2,6-Disubstituted piperidines
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(2-oxopiperidin-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c9-6-3-5(1-2-8-6)4-7(10)11;/h5H,1-4H2,(H,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDVFIFROHETIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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